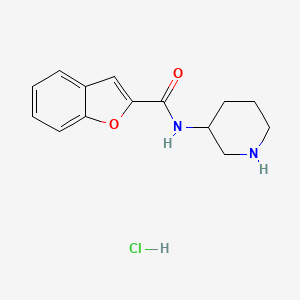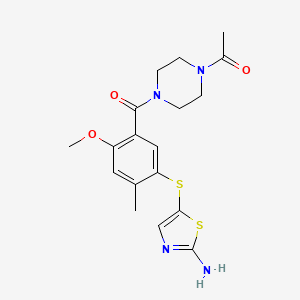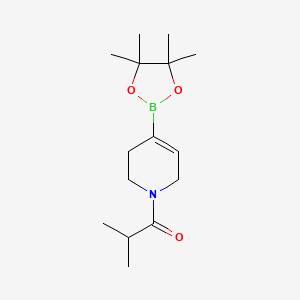![molecular formula C11H15NO B2434451 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 103858-43-1](/img/structure/B2434451.png)
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as GYKI-53655 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, focusing on six unique applications:
Neuroprotective Agents
Research has indicated that derivatives of this compound may possess neuroprotective properties. These properties are crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to protect neurons from oxidative stress and apoptosis is a key area of interest.
Synthetic Chemistry
In synthetic chemistry, 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through multicomponent reactions . This versatility is valuable for creating new compounds with potential applications in various fields.
Material Science
The compound’s physical properties, such as thermal stability and sensitivity, have been explored for applications in material science . It can be used in the development of new materials with specific properties, such as improved thermal resistance or enhanced mechanical strength.
Spectroscopic Studies
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is also utilized in spectroscopic studies to understand its molecular conformation and interactions . Techniques like NMR, FT-IR spectroscopy, and X-ray diffraction provide detailed insights into the compound’s geometry and bonding patterns, which are essential for designing new molecules with desired properties.
Environmental Chemistry
Lastly, the compound’s potential applications in environmental chemistry are being investigated. Its ability to interact with various environmental pollutants and its stability under different conditions make it a candidate for developing new methods for pollution control and environmental remediation.
BenchChem ChemScene X-MOL MDPI Springer : BenchChem : ChemScene : X-MOL
Mechanism of Action
Target of Action
The primary targets of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol are currently unknown.
Mode of Action
The mode of action of 3-amino-6,7,8,9-tetrahydro-5H-benzo7The presence of the amino group and the hydroxyl group could potentially allow for hydrogen bonding with target proteins, influencing their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol are currently unknown . Compounds with similar structures have been found to interact with the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-amino-6,7,8,9-tetrahydro-5H-benzo7The compound’s relatively low molecular weight (17725 g/mol) suggests that it may have good bioavailability . The presence of polar groups (amino and hydroxyl) could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . 7annulen-5-ol is currently unavailable .
properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGAFZBOKDWNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C(C=C2)N)C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2434376.png)
![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)


![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)

![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)